molecular formula C23H25ClNiP B3124574 Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) CAS No. 31904-79-7

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II)

Cat. No.: B3124574
CAS No.: 31904-79-7
M. Wt: 426.6 g/mol
InChI Key: HKKDAGYBGBRGJY-UHFFFAOYSA-M
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Description

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is an organometallic compound with the molecular formula C23H20ClNiP. It is a nickel complex that features a cyclopentadienyl ligand, a triphenylphosphine ligand, and a chloride ligand. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in the field of organometallic chemistry .

Mechanism of Action

Target of Action

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II), also known as CID 16213735, is a complex organometallic compoundIt’s known to be used as a reactant in the synthesis of nickel alkynyl and allenylidene complexes . These complexes can interact with various biochemical targets depending on their structure and the specific reactions they are involved in.

Mode of Action

It’s known to participate in the synthesis of nickel alkynyl and allenylidene complexes . These complexes can interact with their targets in various ways, potentially leading to changes in the biochemical environment.

Biochemical Pathways

It’s known to be a reactant for the synthesis of organometallic complexes for nonlinear optics . These complexes can influence various biochemical pathways depending on their specific properties and the reactions they are involved in.

Result of Action

As a reactant in the synthesis of organometallic complexes, it can contribute to the properties and activities of these complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) can be synthesized through the reaction of nickel(II) chloride with cyclopentadienyl sodium and triphenylphosphine. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The reaction can be represented as follows:

NiCl2+C5H5Na+PPh3Ni(C5H5)(PPh3)Cl+NaCl\text{NiCl}_2 + \text{C}_5\text{H}_5\text{Na} + \text{PPh}_3 \rightarrow \text{Ni}(\text{C}_5\text{H}_5)(\text{PPh}_3)\text{Cl} + \text{NaCl} NiCl2​+C5​H5​Na+PPh3​→Ni(C5​H5​)(PPh3​)Cl+NaCl

Industrial Production Methods

While specific industrial production methods for Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

    Reduction: It can be reduced to form nickel(0) complexes.

    Substitution: The chloride ligand can be substituted with other ligands such as carbon monoxide or phosphines.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Ligand exchange reactions often use reagents like carbon monoxide or other phosphine ligands under controlled conditions.

Major Products

Scientific Research Applications

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Bis(cyclopentadienyl)nickel(II)
  • Bis(triphenylphosphine)nickel(II) dichloride
  • Chlorotris(triphenylphosphine)ruthenium(II) acetate
  • Dichlorobis(trimethylphosphine)nickel(II)

Uniqueness

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is unique due to its specific combination of ligands, which provides a balance of stability and reactivity. The presence of both cyclopentadienyl and triphenylphosphine ligands allows for diverse catalytic applications, making it a valuable compound in organometallic chemistry .

Properties

CAS No.

31904-79-7

Molecular Formula

C23H25ClNiP

Molecular Weight

426.6 g/mol

IUPAC Name

chloronickel;cyclopentane;triphenylphosphane

InChI

InChI=1S/C18H15P.C5H10.ClH.Ni/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;/h1-15H;1-5H2;1H;/q;;;+1/p-1

InChI Key

HKKDAGYBGBRGJY-UHFFFAOYSA-M

SMILES

C1=C[CH]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]

Canonical SMILES

C1CCCC1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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